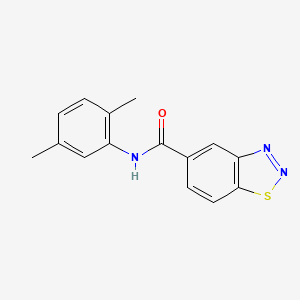
N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide, also known as BTD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including chemistry, biology, and materials science. BTD is a heterocyclic compound that contains a benzothiadiazole moiety, which is known for its unique electronic and optical properties.
科学研究应用
N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide has been extensively studied for its potential applications in various fields. In chemistry, this compound has been used as a building block for the synthesis of novel organic materials, including polymers and dendrimers. In biology, this compound has been investigated for its potential use as a fluorescent probe for the detection of biomolecules, such as proteins and nucleic acids. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
作用机制
The mechanism of action of N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide is not well understood, but it is believed to involve the interaction of the benzothiadiazole moiety with biological molecules, such as proteins and nucleic acids. This compound has been shown to bind to DNA, which could potentially interfere with DNA replication and transcription. This compound has also been shown to interact with proteins, such as bovine serum albumin, which could potentially affect protein function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. In addition, this compound has been shown to have antioxidant properties, which could potentially protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide in lab experiments is its unique electronic and optical properties, which make it a useful tool for studying biological molecules and materials. However, one limitation of using this compound is its potential toxicity, which could affect the results of experiments. In addition, the synthesis of this compound can be challenging and time-consuming, which could limit its use in some experiments.
未来方向
There are several future directions for research on N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide. One area of interest is the development of new synthetic methods for this compound that could improve the yield and purity of the final product. Another area of interest is the investigation of this compound's potential as a fluorescent probe for the detection of biomolecules in vivo. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential as a photosensitizer in photodynamic therapy for cancer treatment.
合成方法
The synthesis of N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide involves a multi-step process that starts with the reaction of 2,5-dimethylaniline with thionyl chloride to form 2,5-dimethylphenyl isothiocyanate. This intermediate is then reacted with 2-aminobenzoic acid to form this compound. The overall yield of this process is around 50%, and the purity of the final product can be improved by recrystallization.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-9-3-4-10(2)12(7-9)16-15(19)11-5-6-14-13(8-11)17-18-20-14/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXSTXBRQDUULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=C2)SN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine](/img/structure/B5187711.png)

![N-[3-(N-{[2-(2-methylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5187723.png)
![1-acetyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B5187731.png)
![4-isobutoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5187734.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide](/img/structure/B5187739.png)
![methyl 4-(3-{benzyl[(ethylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5187746.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine](/img/structure/B5187749.png)

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5187760.png)
![N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}-2-thiophenesulfonamide](/img/structure/B5187789.png)
![ethyl (4-bromo-2-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5187795.png)
![4-[2-(4-aminobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B5187814.png)
![2,4-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B5187821.png)